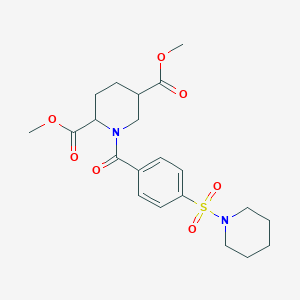
Methyl 2-(4-acetamido-3-methylanilino)-1,3-benzoxazole-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-acetamido-3-methylanilino)-1,3-benzoxazole-6-carboxylate, also known as MABOC, is a synthetic compound that has been studied for its potential use in medical and scientific research.
作用機序
Methyl 2-(4-acetamido-3-methylanilino)-1,3-benzoxazole-6-carboxylate works by binding to specific proteins or enzymes in biological systems, which allows for visualization or manipulation of these targets. The exact mechanism of action is still being studied, but it is believed to involve the interaction of this compound with the active site of the target protein or enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo, making it a promising tool for medical and scientific research. It has been used to study the behavior of cancer cells and to identify potential drug targets. Additionally, this compound has been shown to have potential as a therapeutic agent, as it can be used to selectively deliver drugs to cancer cells.
実験室実験の利点と制限
One advantage of using Methyl 2-(4-acetamido-3-methylanilino)-1,3-benzoxazole-6-carboxylate in lab experiments is its high selectivity for cancer cells, which allows for precise targeting and visualization of these cells. Additionally, this compound is highly stable and can be used in a variety of experimental conditions. However, one limitation of using this compound is its relatively high cost, which may limit its use in certain research settings.
将来の方向性
There are several potential future directions for research involving Methyl 2-(4-acetamido-3-methylanilino)-1,3-benzoxazole-6-carboxylate. One area of interest is the development of new fluorescent probes based on the this compound structure, which could be used to study a variety of biological systems. Additionally, this compound could be used to identify new drug targets for cancer treatment or to develop new therapeutics based on its selective binding to cancer cells. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential role in medical and scientific research.
合成法
Methyl 2-(4-acetamido-3-methylanilino)-1,3-benzoxazole-6-carboxylate can be synthesized through a multi-step process involving the reaction of 3-methyl-4-nitroaniline with acetic anhydride, followed by reaction with 2-aminophenol and 6-bromo-1,3-benzoxazole. The resulting product is then treated with methyl iodide to yield this compound.
科学的研究の応用
Methyl 2-(4-acetamido-3-methylanilino)-1,3-benzoxazole-6-carboxylate has been studied for its potential use as a fluorescent probe for imaging biological systems, particularly in the field of cancer research. It has been shown to selectively bind to cancer cells and can be used to visualize tumor growth and metastasis. Additionally, this compound has been investigated for its potential use in drug discovery, as it can be used to screen for compounds that interact with specific proteins or enzymes.
特性
IUPAC Name |
methyl 2-(4-acetamido-3-methylanilino)-1,3-benzoxazole-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-10-8-13(5-7-14(10)19-11(2)22)20-18-21-15-6-4-12(17(23)24-3)9-16(15)25-18/h4-9H,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZYXAFEENZIQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=NC3=C(O2)C=C(C=C3)C(=O)OC)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 6-[(3-cyclohexylpiperidine-1-carbonyl)amino]-3-methylpyridine-2-carboxylate](/img/structure/B7430766.png)

![Methyl 2-[3-[[2,5-dimethyl-1-(2-methylphenyl)pyrrole-3-carbonyl]amino]-2-oxopyrrolidin-1-yl]thiophene-3-carboxylate](/img/structure/B7430777.png)
![2-chloro-1-N,1-N-dimethyl-4-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]benzene-1,4-diamine](/img/structure/B7430784.png)
![1-[2-[1-(4-Ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]-6-oxopyridine-3-carbonitrile](/img/structure/B7430798.png)
![6-bromo-3-fluoro-N-(4-propanoylphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7430802.png)
![5-N-[1-(4-methoxyphenyl)piperidin-4-yl]-5-N-methyl-1,2-oxazole-3,5-dicarboxamide](/img/structure/B7430809.png)
![ethyl 2-[2-[[(1R)-1-(3-bromo-4-fluorophenyl)ethyl]carbamoylamino]-1,3-thiazol-5-yl]acetate](/img/structure/B7430825.png)
![[4-[2,2-Dimethylpropanoyl(methyl)amino]phenyl] 3-methyl-4-pyrazol-1-ylbenzoate](/img/structure/B7430828.png)
![Ethyl 1-[4-[[4-(4-methylcyclohexyl)-4-oxobutanoyl]amino]benzoyl]piperidine-4-carboxylate](/img/structure/B7430835.png)
![Methyl 3-methyl-1-[1-(4-nitrophenyl)sulfonylpiperidine-2-carbonyl]azetidine-3-carboxylate](/img/structure/B7430847.png)
![2-[3-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-6-nitro-1H-benzimidazole](/img/structure/B7430856.png)
![(5-Fluoro-2-bicyclo[2.2.1]heptanyl) 3-bromo-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylate](/img/structure/B7430860.png)
![Tert-butyl 3-[5-[2-[(1-methoxy-3-methyl-1-oxopentan-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]piperidine-1-carboxylate](/img/structure/B7430875.png)
